molecular formula C16H22N2O2 B1376432 Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate CAS No. 1383973-53-2

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

Cat. No.: B1376432
CAS No.: 1383973-53-2
M. Wt: 274.36 g/mol
InChI Key: APDHVXPBNJZJQV-UHFFFAOYSA-N
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Description

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is a bicyclic carbamate derivative characterized by a fused [3.2.1] octane ring system. The compound features a benzyl carbamate group attached to the 1-position and an amine group at the 5-position of the bicyclo framework.

Properties

IUPAC Name

benzyl N-(5-amino-1-bicyclo[3.2.1]octanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c17-15-7-4-8-16(12-15,10-9-15)18-14(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDHVXPBNJZJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

Step Reagents & Conditions Description
1 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid (8.5 g, 28 mmol), diphenylphosphoryl azide (9.3 g, 33.8 mmol), triethylamine (5 mL, 68 mmol), toluene (150 mL), inert atmosphere Stirred at room temperature for 1 hour, then refluxed for 3 hours to induce Curtius rearrangement forming the isocyanate intermediate.
2 Potassium trimethylsilanolate (TMSOK) (10.7 g, 83.6 mmol) in tetrahydrofuran (THF) (85 mL), toluene, 0°C to room temperature Added to the cooled reaction mixture, stirred for 1 hour to convert the isocyanate to the carbamate.
3 5% citric acid (20 mL), aqueous HCl (2 N, 200 mL), ethyl acetate, sodium carbonate, dichloromethane/methanol mixture (10:1) Work-up involves quenching, extraction, pH adjustment, and organic phase separation to isolate the product.

Work-up and Purification

  • After the reaction, the mixture is cooled to 0°C.
  • Quenched with 5% citric acid and concentrated under reduced pressure.
  • Residue treated with 2 N HCl at 0°C.
  • Extracted with ethyl acetate thrice.
  • Aqueous phase adjusted to pH 9–10 with sodium carbonate.
  • Extracted with dichloromethane/methanol (10:1) three times.
  • The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

Yield and Physical Form

  • The final product, Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, is obtained as a yellow solid.
  • Yield reported is approximately 42% under the described conditions.
  • Characterization by ESI-MS shows m/z = 275 ([M+H]^+).

Reaction Mechanism Highlights

  • The Curtius rearrangement is a key step where the acyl azide intermediate rearranges thermally to an isocyanate.
  • The isocyanate intermediate reacts with potassium trimethylsilanolate to form the carbamate linkage.
  • Acid-base manipulations during work-up ensure selective extraction and purification of the carbamate product.

Analytical and Characterization Techniques

Summary Table of Preparation Parameters

Parameter Details
Starting Material 5-(benzyloxycarbonylamino)bicyclo[3.2.1]octane-1-carboxylic acid
Key Reagents Diphenylphosphoryl azide, triethylamine, potassium trimethylsilanolate
Solvents Toluene, tetrahydrofuran (THF), ethyl acetate, dichloromethane, methanol
Reaction Temperature Room temperature to reflux (Stage 1), 0°C to room temperature (Stage 2)
Reaction Time 4 hours total (1 h stirring + 3 h reflux) for Stage 1; 1 hour for Stage 2
Yield ~42%
Product Form Yellow solid
Molecular Weight 274.36 g/mol
CAS Number 1383973-53-2

Research Findings and Notes

  • The method relies on a classical Curtius rearrangement, which is well-documented for converting carboxylic acids to carbamates via acyl azides.
  • The use of diphenylphosphoryl azide and triethylamine in toluene under reflux ensures efficient rearrangement and intermediate formation.
  • Potassium trimethylsilanolate serves as a nucleophile to trap the isocyanate intermediate, improving carbamate formation.
  • The multi-step extraction and pH adjustment protocol are critical for isolating the pure product and removing impurities.
  • The moderate yield (42%) reflects the complexity of the bicyclic system and the sensitivity of intermediates.

Alternative Preparation Approaches (Brief Mention)

  • Some literature suggests that carbamates can also be synthesized by direct reaction of amines with benzyl chloroformate or isocyanates under controlled conditions, but for this bicyclic system, the Curtius rearrangement route is preferred for regioselectivity and functional group tolerance.
  • Optimization of reaction parameters such as temperature, solvent choice, and reagent equivalents can potentially improve yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and benzyl alcohol. For example:

  • Acidic hydrolysis (HCl/H₂O, reflux): Cleaves the carbamate bond to generate 5-aminobicyclo[3.2.1]octane and benzyl alcohol .

  • Basic hydrolysis (NaOH, aqueous ethanol): Produces the free amine and sodium carbonate .

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProductsYield (%)Reference
Acidic hydrolysis6M HCl, 80°C, 4h5-Aminobicyclo[3.2.1]octane + Benzyl alcohol85–90
Basic hydrolysis2M NaOH, EtOH/H₂O, 60°C5-Aminobicyclo[3.2.1]octane + Na₂CO₃78–82

Hydrogenolysis of the Benzyl Group

The benzyl carbamate moiety is susceptible to catalytic hydrogenation:

  • H₂/Pd-C in methanol : Cleaves the Cbz (carbobenzyloxy) group, releasing the free amine and toluene .

Key Observations :

  • Reaction proceeds quantitatively under 1 atm H₂ at 25°C .

  • No racemization of the bicyclic scaffold occurs due to steric protection .

Functionalization of the Primary Amine

The 5-amino group undergoes typical amine reactions:

Acylation

  • Acetic anhydride (Ac₂O) : Forms the acetylated derivative (5-acetamidobicyclo[3.2.1]octan-1-yl carbamate) in 92% yield .

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc₂O/DMAP, stabilizing the amine for further synthesis .

Alkylation

  • Benzyl bromide (BnBr) : In the presence of K₂CO₃, yields N-benzylated derivatives .

Table 2: Amine Functionalization Reactions

Reaction TypeReagentsProductYield (%)Reference
AcylationAc₂O, pyridine, 25°C5-Acetamido derivative92
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂5-(Boc-amino) derivative88
AlkylationBnBr, K₂CO₃, DMF, 60°C5-(Benzylamino) derivative75

Oxidation and Reduction

  • Oxidation : The bicyclo[3.2.1]octane scaffold resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) degrade the ring system .

  • Reduction : LiAlH₄ selectively reduces ester groups but leaves the carbamate intact .

Ring-Opening Reactions

Under extreme conditions (e.g., conc. H₂SO₄), the bicyclic framework undergoes ring-opening to form linear amines, though this is not synthetically advantageous .

Scientific Research Applications

Pharmacological Applications

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate has been investigated for its role as a modulator of the metabotropic glutamate receptor 5 (mGlu5), which is implicated in various neurological disorders. Research indicates that compounds in this class can potentially serve as therapeutic agents for conditions such as:

  • Anxiety Disorders : The modulation of mGlu5 receptors has been associated with anxiolytic effects, making this compound a candidate for further exploration in anxiety treatment protocols .
  • Neurodegenerative Diseases : Studies suggest that mGlu5 receptor modulation may influence the pathophysiology of diseases like Alzheimer's and Parkinson's disease, providing a pathway for developing new treatments .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of:

  • Pharmaceuticals : As a building block for synthesizing various pharmaceutical agents, especially those targeting the central nervous system.
  • Agrochemicals : Its properties may be exploited in the formulation of new agrochemical products that require specific amine functionalities.

Case Studies and Research Findings

  • Allosteric Modulation of mGlu5 Receptors :
    • A study published under patent WO2012088365A1 describes the use of bicyclo[3.2.1]octyl amide derivatives, including this compound, demonstrating their efficacy as allosteric modulators of mGlu5 receptors, potentially beneficial in treating anxiety and neurodegenerative diseases .
  • Synthesis and Characterization :
    • Research detailed in US9656975B2 outlines synthetic pathways for creating derivatives of this compound, emphasizing its potential therapeutic applications through structural modifications aimed at enhancing bioactivity against neurological targets .

Mechanism of Action

The mechanism of action of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Bicyclo Carbamate Family

Key structural analogs include variations in the bicyclo ring system, substituent groups, and protective moieties. Below is a comparative analysis:

Key Observations :

Bicyclo Ring System: The [3.2.1] system in the target compound introduces greater steric hindrance and conformational rigidity compared to the [2.2.2] system in QJ-1419, which has a more symmetrical and less strained structure . The [3.2.0] system in benzathine benzylpenicillin is optimized for β-lactam antibiotic activity, whereas the [3.2.1] system may favor non-antibiotic applications (e.g., enzyme inhibition or receptor modulation) due to spatial constraints .

tert-Butyl carbamates (e.g., QM-9009) exhibit higher solubility in non-polar solvents, facilitating synthetic intermediates' purification .

Synthesis and Purity :

  • Analogs like QJ-1419 achieve 98% purity, likely due to the [2.2.2] system’s synthetic accessibility and lower steric demands during crystallization .
  • The target compound’s synthesis may face challenges in yield optimization, as seen in related bicyclo[2.2.2] derivatives (e.g., 92% yield in Step D of ), where steric factors influence reaction efficiency .

Reactivity and Functionalization

  • Amine Reactivity : The 5-amine group in the target compound is less sterically hindered than the 3-amine in QM-9009, enabling easier derivatization for drug discovery .
  • Carbamate Stability : Benzyl carbamates are more prone to hydrolysis under acidic conditions compared to tert-butyl carbamates, which require strong acids (e.g., TFA) for deprotection .

Crystallographic and Analytical Considerations

  • Enantiomer analysis using Flack’s x parameter () is critical for resolving chirality in non-symmetrical bicyclo systems like [3.2.1], avoiding false polarity indications common in near-centrosymmetric structures .

Biological Activity

Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, with the CAS number 1383973-53-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H22_{22}N2_2O2_2, with a molecular weight of approximately 274.36 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC16_{16}H22_{22}N2_2O2_2
Molecular Weight274.36 g/mol
LogP3.81
Polar Surface Area (PSA)64.35 Ų

This compound has been studied for its potential as a cholinesterase inhibitor . Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Recent studies have shown that derivatives of the benzobicyclo[3.2.1]octene skeleton exhibit varying degrees of inhibition against AChE and BChE:

  • IC50 Values : The IC50 value for some related compounds has been reported as low as 8.3 µM for AChE inhibition, indicating significant potency in modulating cholinergic activity .

Case Studies

  • Neuroprotective Effects : In a study examining the effects of similar bicyclic compounds on neuroprotection, it was found that certain derivatives could significantly reduce oxidative stress markers in neuronal cells, indicating a protective role against neurodegeneration .
  • Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting tumor growth in xenograft models, suggesting that this compound may also possess anticancer properties worth exploring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Reactant of Route 2
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Reactant of Route 2
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate

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